molecular formula C17H15N3O8 B14775838 Thalidomide-O-acetamido-C1-acid

Thalidomide-O-acetamido-C1-acid

Cat. No.: B14775838
M. Wt: 389.3 g/mol
InChI Key: RWXQPURIXJNPSN-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C1-acid is a derivative of thalidomide, a compound historically known for its sedative properties and infamous for its teratogenic effects. This derivative has been developed to explore new therapeutic potentials while aiming to mitigate the adverse effects associated with thalidomide. This compound is primarily investigated for its immunomodulatory and anti-inflammatory properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C1-acid typically involves the reaction of thalidomide with acetic anhydride in the presence of a catalyst. The process begins with the formation of an intermediate compound, which is then subjected to further reactions to introduce the acetamido group. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-C1-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thalidomide-O-acetamido-C1-acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-C1-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN triggers the recruitment of non-native substrates to CRL4, leading to their subsequent degradation. This process modulates the levels of specific proteins involved in various cellular pathways, resulting in its immunomodulatory and anti-inflammatory effects .

Comparison with Similar Compounds

    Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties and reduced teratogenic effects.

    Pomalidomide: Known for its potent anti-cancer activity and used in the treatment of multiple myeloma.

    Mezigdomide and Iberdomide: Newer analogs with improved efficacy and safety profiles.

Uniqueness: Thalidomide-O-acetamido-C1-acid stands out due to its specific modifications that aim to retain the beneficial properties of thalidomide while minimizing its adverse effects. Its unique structure allows for targeted protein degradation, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H15N3O8

Molecular Weight

389.3 g/mol

IUPAC Name

2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C17H15N3O8/c21-11-5-4-9(15(25)19-11)20-16(26)8-2-1-3-10(14(8)17(20)27)28-7-12(22)18-6-13(23)24/h1-3,9H,4-7H2,(H,18,22)(H,23,24)(H,19,21,25)

InChI Key

RWXQPURIXJNPSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCC(=O)O

Origin of Product

United States

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